REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]1[CH2:9][CH:8]1[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=O)=O.[Br:15][C:16]1[CH:17]=[N:18][NH:19][CH:20]=1.[H-].[Na+]>CN(C=O)C>[Br:15][C:16]1[CH:17]=[N:18][N:19]([CH2:6][CH:7]2[CH2:9][CH:8]2[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:20]=1 |f:2.3|
|
Name
|
ethyl 2-{[(methylsulfonyl)oxy]methyl}cyclopropanecarboxylate
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1C(C1)C(=O)OCC
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 90° C. under N2 for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc (200 mL) and saturated NaHCO3 solution (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)CC1C(C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 812 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |